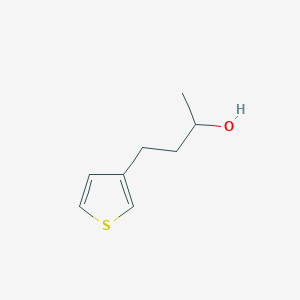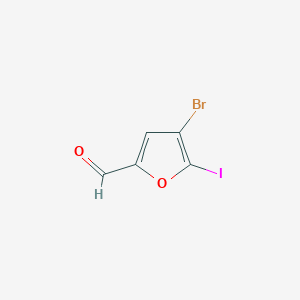![molecular formula C16H12F2N2O B13531917 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound belongs to the class of dihydroisoquinolinones, which are known for their diverse biological activities and applications in various fields such as drug discovery and material synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are typically mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Castagnoli–Cushman reaction is one such method used for the synthesis of 3,4-dihydroisoquinolin-1-one derivatives . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the desired product .
化学反応の分析
Types of Reactions: 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
科学的研究の応用
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Additionally, it is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as other dihydroisoquinolinone derivatives . These compounds share a similar core structure but differ in their substituents and functional groups . The unique structure of this compound allows it to exhibit distinct biological activities and applications .
List of Similar Compounds:- 3,4-Dihydroisoquinolin-1-one
- N-Alkylated 3,4-dihydroisoquinolinone derivatives
- 2-Imino-1,2-dihydropyrimidines
These similar compounds highlight the diversity and versatility of the dihydroisoquinolinone class and underscore the unique properties of this compound .
特性
分子式 |
C16H12F2N2O |
|---|---|
分子量 |
286.28 g/mol |
IUPAC名 |
3-[(2,4-difluorophenyl)methylamino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H12F2N2O/c17-12-6-5-11(14(18)8-12)9-19-15-7-10-3-1-2-4-13(10)16(21)20-15/h1-8H,9H2,(H2,19,20,21) |
InChIキー |
ZMFCKJQCPXGZKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)NCC3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)
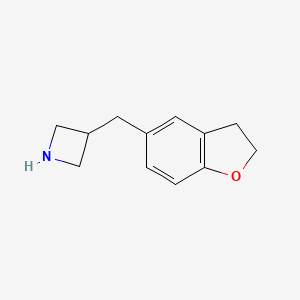
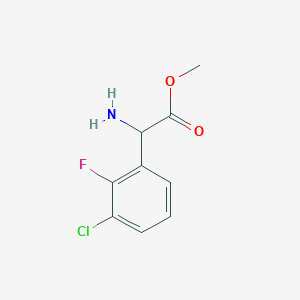
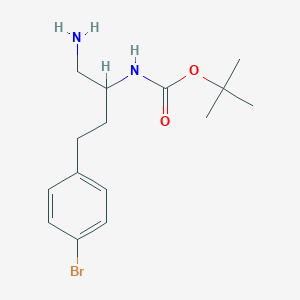



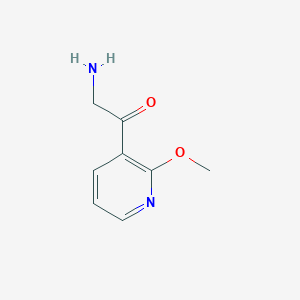


![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)
